Isoquinoline-1-carbonyl chloride
Overview
Description
Isoquinoline-1-carbonyl chloride is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their wide range of biological activities and are important components in many biologically active products, including anti-cancer and anti-malarial drugs . This compound is used as an intermediate in organic synthesis, particularly in the preparation of various isoquinoline derivatives.
Preparation Methods
Isoquinoline-1-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of isoquinoline with phosgene (carbonyl chloride) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Isoquinoline-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding isoquinoline derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form isoquinoline-1-carboxylic acid.
Reduction: It can be reduced to isoquinoline-1-carboxaldehyde using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like triethylamine for substitution reactions and acidic or basic conditions for hydrolysis. Major products formed from these reactions include isoquinoline derivatives with various functional groups, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
Isoquinoline-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex isoquinoline derivatives, which are important in the development of new drugs and materials.
Medicine: this compound is used in the synthesis of pharmaceutical compounds that target various diseases.
Mechanism of Action
The mechanism of action of isoquinoline-1-carbonyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other cellular components. This reactivity is exploited in the synthesis of bioactive compounds that can interact with specific molecular targets and pathways in the body .
Comparison with Similar Compounds
Isoquinoline-1-carbonyl chloride can be compared with other similar compounds such as:
Isoquinoline-1-carboxylic acid: The hydrolysis product of this compound, used in similar synthetic applications.
Isoquinoline-1-carboxaldehyde: The reduction product, also used as an intermediate in organic synthesis.
Quinoline-1-carbonyl chloride: A related compound with a similar structure but different reactivity and applications.
This compound is unique due to its specific reactivity as an acylating agent, making it valuable in the synthesis of a wide range of isoquinoline derivatives with diverse biological activities.
Properties
IUPAC Name |
isoquinoline-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTDICPUOGGCKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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